Isobutylmagnesium Bromide

Catalog No.
S1899620
CAS No.
926-62-5
M.F
C4H9BrMg
M. Wt
161.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylmagnesium Bromide

CAS Number

926-62-5

Product Name

Isobutylmagnesium Bromide

IUPAC Name

magnesium;2-methanidylpropane;bromide

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

DQDWATOXYCARFV-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Grignard Reagent

Isobutylmagnesium bromide is a type of Grignard reagent. Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen (like chlorine, bromine, or iodine). They are named after Victor Grignard, who discovered their reactivity in 1900. Grignard reaction:

Grignard reagents are powerful nucleophiles due to the negative charge on the carbon atom bonded to the magnesium. This negative charge allows them to react with various electrophiles (compounds attracted to electrons) to form new carbon-carbon bonds.

Applications in Organic Synthesis

Isobutylmagnesium bromide is used in a variety of organic synthesis reactions, including:

  • Alkylation: iBuMgBr can react with carbonyl compounds (compounds containing a carbon-oxygen double bond) to form alcohols. This reaction is useful for creating new carbon-carbon bonds and introducing functional groups into organic molecules. Alkylation reaction:
  • Hydrocarbon synthesis: iBuMgBr can be used to prepare alkenes (compounds containing carbon-carbon double bonds) and alkynes (compounds containing carbon-carbon triple bonds).
  • Polymer synthesis: iBuMgBr can be used as a catalyst in the synthesis of some polymers.

Isobutylmagnesium bromide is synthesized by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether []. It is a crucial intermediate for the formation of carbon-carbon bonds, a fundamental step in organic chemistry. Grignard reagents, like i-BuMgBr, play a vital role in the synthesis of various organic molecules, including pharmaceuticals, polymers, and natural products.


Molecular Structure Analysis

Isobutylmagnesium bromide features a polar covalent bond between magnesium (Mg) and bromine (Br). The isobutyl group (CH(CH3)2CH2) is attached to the magnesium through a carbon-magnesium single bond, forming a sigma (σ) bond (Figure 1). This σ-bond has partial ionic character due to the significant difference in electronegativity between magnesium and carbon [].

Figure 1

Molecular Structure of Isobutylmagnesium Bromide []

The presence of an electropositive metal (Mg) and a halogen (Br) makes i-BuMgBr a highly polar molecule. This polarity contributes to its reactivity and solubility in ethereal solvents.


Chemical Reactions Analysis

Synthesis

The primary reaction involving i-BuMgBr is its formation from isobutyl bromide and magnesium metal:

CH3(CH3)2CH2Br + Mg  →  CH3(CH3)2CH2MgBr  (in Et2O)

where Et2O represents diethyl ether []. This reaction requires anhydrous conditions to prevent moisture from reacting with the Grignard reagent.

Carbon-Carbon Bond Formation (Grignard Reaction)

The key application of i-BuMgBr lies in its ability to form carbon-carbon bonds. It reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The general reaction scheme is shown below:

R'R''C=O  +  CH3(CH3)2CH2MgBr  →  R'R''CH(CH3)2CH2OH  (after hydrolysis)

where R' and R'' can be hydrogen, alkyl groups, or other substituents []. This reaction is highly versatile and allows for the targeted synthesis of diverse organic molecules.

Note

Grignard reactions require careful control of temperature and moisture to ensure optimal yields.

Physical and Chemical Properties

  • Appearance: Colorless to light brown solution in diethyl ether [].
  • Physical State: Liquid at room temperature [].
  • Boiling Point: 122-123 °C at 0.2 mmHg.
  • Solubility: Soluble in anhydrous diethyl ether and other ethers. Reacts violently with water.
  • Stability: Highly reactive. Decomposes in moist air and reacts violently with water.

Mechanism of Action (Not Applicable)

Isobutylmagnesium bromide does not have a biological mechanism of action. It functions as a reagent in organic synthesis.

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage.
  • Toxicity: Harmful if swallowed and may cause respiratory irritation.

Safety Precautions:

  • Always handle i-BuMgBr under a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a chemical splash shield.
  • Work with anhydrous solvents and avoid any contact with water.
  • Store the reagent in a sealed container under an inert atmosphere.

Dates

Modify: 2023-08-16

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